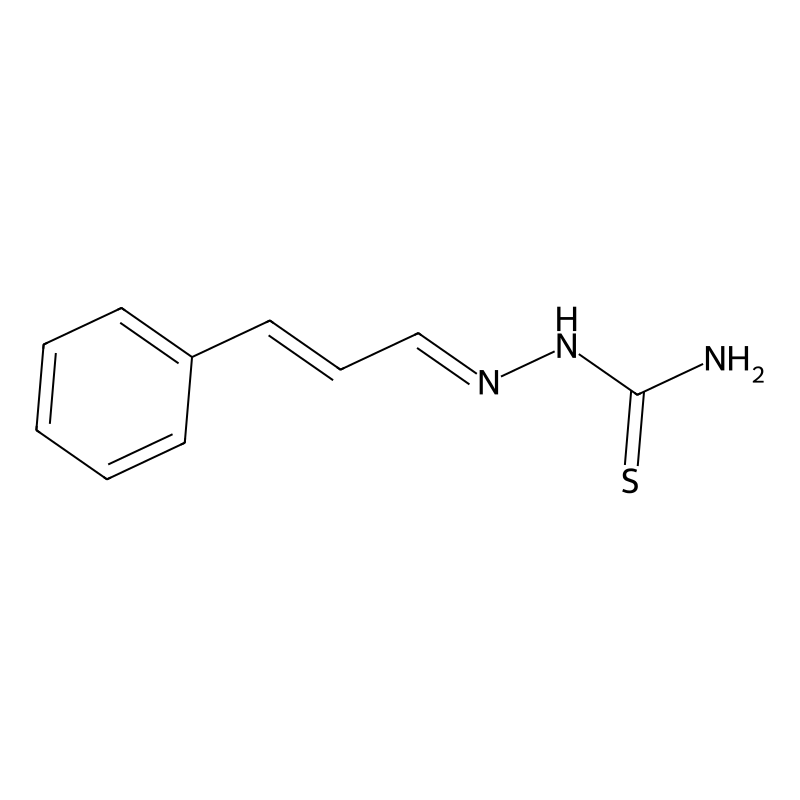

Cinnamaldehyde thiosemicarbazone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Cinnamaldehyde thiosemicarbazone is a compound with a wide range of applications across various scientific fields. Below is a comprehensive analysis of six unique applications, each detailed in its own section as requested.

Anticancer Activity

Scientific Field: Medicinal Chemistry

Application Summary: Cinnamaldehyde thiosemicarbazone has been studied for its potential anticancer properties. It has shown cytotoxic activities against various cancer cell lines.

Methods of Application: Researchers synthesized a series of thiosemicarbazone analogs and evaluated their cytotoxic activities against cancer cell lines such as MCF-7, SK-mel-2, and DU145. The compounds were primarily substituted at the C-8 position of the thiochromanone-based thiosemicarbazones .

Results: The compound 8-fluoro thiochromanone thiosemicarbazone exhibited potent cytotoxicity with IC50 values of 0.42, 0.58, and 0.43 µM, respectively. The mechanism of induced cell apoptosis was investigated through cell cycle, Annexin V-FITC/PI staining, and ROS assays, indicating ROS-mediated apoptosis .

Corrosion Inhibition

Scientific Field: Materials Chemistry

Application Summary: Cinnamaldehyde thiosemicarbazone has been applied as a corrosion inhibitor for mild steel in acidic media.

Methods of Application: The compound’s synthesis involved Schiff-base chemistry, and its structure was confirmed by spectroscopic methods. Its anti-corrosion performance was assessed using gravimetric methods, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization studies (PDP) .

Results: The compound exhibited high corrosion inhibition efficiency, reaching up to 96.65% at 4mM concentration in 15% aqueous HCl at 303K. At higher temperatures, the efficiency decreased slightly .

Enzyme Inhibition

Scientific Field: Biochemistry

Application Summary: Cinnamaldehyde thiosemicarbazone derivatives have been evaluated as inhibitors of the enzyme carbonic anhydrase-II, which is significant in treating conditions like glaucoma and cancer chemotherapy.

Methods of Application: The derivatives were synthesized and their inhibitory activity was measured against carbonic anhydrase-II. Molecular docking studies were conducted to predict the molecular binding behavior .

Results: Some derivatives showed higher inhibitory activity than the standard inhibitor, acetazolamide, with IC50 values in the range of 10.3 to 46.6 µM. The most active compound mediated ionic interaction with the Zn ion in the enzyme’s active site .

Pharmacological Effects

Scientific Field: Pharmacology

Application Summary: Cinnamaldehyde has been recognized for its broad pharmacological range, impacting diseases through detailed mechanisms.

Methods of Application: Network pharmacology approaches were used to predict targets related to the anti-breast cancer effect of cinnamaldehyde, focusing on cell apoptosis, invasion, and metastasis .

Results: The study identified cinnamaldehyde’s efficacy in treating inflammatory conditions, bacterial infections, cancer, diabetes, cardiovascular, and kidney diseases. It operates by inhibiting the NF-κB pathway and modulating pro-inflammatory mediators .

Nanoparticle Synthesis

Scientific Field: Nanotechnology

Application Summary: Lead(II) halide cinnamaldehyde thiosemicarbazone complexes have been used as precursors for the synthesis of lead sulfide nanoparticles.

Methods of Application: The complexes were synthesized and characterized, then thermolysed at various temperatures to produce predominantly cubic-shaped PbS nanoparticles .

Environmental Safety

Scientific Field: Environmental Science

Application Summary: Cinnamaldehyde thiosemicarbazone ligands have been studied for their ability to form stable complexes with toxic heavy metal ions, which is crucial for environmental safety and ecotoxicology.

Methods of Application: A model was developed for estimating the stability constants of thiosemicarbazone ligands with heavy metal ions using structural parameters and multivariate linear regression methods .

Results: The model provided reliable estimations of stability constants, which are essential for identifying complex stability and selective complexation of metal ions in solution .

Green Chemistry Synthesis

Scientific Field: Organic Chemistry

Application Summary: Cinnamaldehyde thiosemicarbazone is involved in the transalkylidation reaction, which is a green, catalyst-free synthesis method. This process is significant for its environmentally friendly approach to producing thiosemicarbazones.

Methods of Application: The transalkylidation reaction is performed by reacting thiosemicarbazide with aldehydes or ketones without the need for a catalyst. This method is fast, efficient, and avoids the use of hazardous substances .

Results: The reaction has been proven to be effective in synthesizing a series of arylidene thiosemicarbazides. It also resolves the NMR conflict between the acyclic structure of thiosemicarbazones and their intramolecular cycloaddition products .

This application highlights the role of Cinnamaldehyde thiosemicarbazone in advancing green chemistry practices, contributing to more sustainable and eco-friendly chemical synthesis processes.

Halogen Bonding in Crystal Engineering

Scientific Field: Crystallography

Application Summary: Cinnamaldehyde thiosemicarbazone derivatives have been utilized in crystal engineering to form cocrystals with organoiodine compounds, demonstrating the cooperative effects of halogen and hydrogen bonding.

Methods of Application: The synthesis of these derivatives involved the addition-elimination reaction of thiosemicarbazide with aldehydes containing additional heteroatoms. The resulting thiosemicarbazones were then reacted in situ with common halogen bond donors like diiodotetrafluorobenzene to form cocrystals .

Results: The cocrystals exhibited significant N–H···S hydrogen bonding, with the organoiodines linking chains through I···S or I···N halogen bonding. This led to the formation of double-stranded chains, ribbons, and sheets, showcasing the potential for designing new materials .

Biological Activities

Application Summary: Thiosemicarbazones, including those derived from cinnamaldehyde, have been investigated for a wide range of biological activities, such as antibacterial, antifungal, antiviral, and anticancer properties.

Methods of Application: These compounds are synthesized through the reaction of thiosemicarbazide with aldehydes or ketones. Their biological activities are then assessed through various in vitro and in vivo assays .

Results: The studies have found that thiosemicarbazones exhibit a broad spectrum of biological activities, making them promising candidates for the development of new therapeutic agents .

Cinnamaldehyde thiosemicarbazone is a nitrogen and sulfur-containing compound derived from the condensation reaction of cinnamaldehyde and thiosemicarbazide. Its molecular formula is . This compound has garnered attention in various fields due to its potential biological activities and applications in medicinal chemistry.

As mentioned earlier, CT shows potential as a carbonic anhydrase-II inhibitor []. The exact mechanism by which CT inhibits this enzyme is still under investigation. However, the ability of the thiourea group to chelate metal ions suggests it might interact with the metal binding site of carbonic anhydrase-II, thereby hindering its enzymatic activity []. Further research is needed to elucidate the detailed mechanism of action.

This compound can also form metal complexes, enhancing its biological activity and stability. For example, metal ions such as copper and zinc can coordinate with the thiosemicarbazone moiety, leading to novel compounds with improved pharmacological properties .

Cinnamaldehyde thiosemicarbazone exhibits a range of biological activities:

- Antimicrobial Activity: It has demonstrated significant antibacterial properties against various strains, including Escherichia coli and Klebsiella pneumoniae.

- Antioxidant Properties: The compound shows potential as an antioxidant, which may help in protecting cells from oxidative stress.

- Neuroprotective Effects: Research indicates that cinnamaldehyde thiosemicarbazone may possess neuroprotective properties, making it a candidate for further studies in neurodegenerative diseases .

- Enzyme Inhibition: It has been reported to inhibit carbonic anhydrase II, an enzyme crucial for various physiological processes .

The synthesis of cinnamaldehyde thiosemicarbazone typically follows these steps:

- Preparation of Reactants: Thiosemicarbazide is weighed and dissolved in a suitable solvent (often methanol).

- Addition of Cinnamaldehyde: An equivalent amount of cinnamaldehyde is added to the solution.

- Catalysis: A catalytic amount of glacial acetic acid is introduced to facilitate the reaction.

- Refluxing: The mixture is heated under reflux for several hours (typically 3-6 hours) until the reaction is complete.

- Cooling and Crystallization: After cooling to room temperature, the resulting solid product is filtered and recrystallized from a solvent mixture to obtain pure cinnamaldehyde thiosemicarbazone .

Cinnamaldehyde thiosemicarbazone has diverse applications:

- Pharmaceuticals: Due to its antimicrobial and antioxidant properties, it is being explored as a potential therapeutic agent.

- Corrosion Inhibition: Studies have shown that it can effectively inhibit corrosion in mild steel when exposed to acidic environments .

- Agricultural Chemistry: Its application in pest control has been investigated due to its inhibitory effects on certain insect enzymes .

Interaction studies involving cinnamaldehyde thiosemicarbazone often focus on its binding affinity with metal ions and biological targets. Molecular docking studies have suggested that it interacts favorably with carbonic anhydrase II, indicating potential for drug design aimed at this enzyme . Additionally, its metal complexes have shown enhanced biological activity compared to the free ligand.

Cinnamaldehyde thiosemicarbazone shares structural similarities with other thiosemicarbazones derived from different aldehydes or ketones. Some notable similar compounds include:

- Trans-Cinnamaldehyde Thiosemicarbazone: Similar structure but differing substituents may affect biological activity.

- Cuminaldehyde Thiosemicarbazone: Exhibits similar antimicrobial properties but may differ in mechanism and potency.

- 4-Methoxy-Cinnamaldehyde Thiosemicarbazone: A derivative that shows enhanced activity against specific enzymes compared to its parent compound.

Comparison TableCompound Name Structure Similarity Biological Activity Cinnamaldehyde Thiosemicarbazone High Antimicrobial, Antioxidant Trans-Cinnamaldehyde Thiosemicarbazone High Varies Cuminaldehyde Thiosemicarbazone Moderate Antimicrobial 4-Methoxy-Cinnamaldehyde Thiosemicarbazone High Enhanced enzyme inhibition

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Cinnamaldehyde Thiosemicarbazone | High | Antimicrobial, Antioxidant |

| Trans-Cinnamaldehyde Thiosemicarbazone | High | Varies |

| Cuminaldehyde Thiosemicarbazone | Moderate | Antimicrobial |

| 4-Methoxy-Cinnamaldehyde Thiosemicarbazone | High | Enhanced enzyme inhibition |

Cinnamaldehyde thiosemicarbazone stands out due to its unique combination of properties that make it a versatile candidate for further research in medicinal chemistry and other applied sciences.

Cinnamaldehyde thiosemicarbazone synthesis fundamentally relies on Schiff base condensation reactions between cinnamaldehyde and thiosemicarbazide [1] [2]. The classical synthetic approach involves equimolar quantities of cinnamaldehyde and thiosemicarbazide in methanol with catalytic amounts of glacial acetic acid [3]. The reaction mixture is typically refluxed at 80°C for 3-6 hours, with reaction progress monitored using thin-layer chromatography [3].

The condensation mechanism follows the standard imine formation pathway where the carbonyl carbon of cinnamaldehyde undergoes nucleophilic attack by the hydrazine nitrogen of thiosemicarbazide [4]. This process results in the elimination of water and formation of the characteristic azomethine linkage that defines the thiosemicarbazone structure [5]. The reaction can be represented by the general formula where cinnamaldehyde reacts with thiosemicarbazide to yield the corresponding thiosemicarbazone derivative [6].

Alternative synthetic protocols have been developed to optimize reaction conditions and improve yields [7]. Microwave-assisted synthesis has emerged as an efficient methodology, reducing reaction times significantly from traditional 480-minute procedures to 20-40 minutes when using ethanol as solvent, or as little as 3 minutes under solvent-free conditions [13]. These accelerated methods maintain satisfactory yields while providing high-purity compounds [13].

Catalyst optimization studies have demonstrated that sulphamic acid serves as an effective catalyst for thiosemicarbazone synthesis at room temperature [31]. Using 10 mole percent sulphamic acid in ethanol, the reaction proceeds to completion within 10-20 minutes with excellent yields of 92% [31]. This mild catalytic system offers advantages over traditional acid-catalyzed methods by operating under ambient conditions [31].

The reaction conditions can be further modified through solvent selection and temperature control [34]. Methanol has been identified as the optimal solvent for thiosemicarbazone formation, with acid catalysis generally performing better than base catalysis [34]. Anilinium chloride has shown particular effectiveness as a catalytic system, allowing reactions to reach completion at room temperature within 24 hours [34].

Functional Group Substitution Patterns (4-Methoxy, 4-Fluoro Derivatives)

The synthesis of 4-methoxycinnamaldehyde thiosemicarbazone follows the standard condensation methodology with specific optimization for the methoxy-substituted substrate [1] [8]. The preparation involves dissolving thiosemicarbazide in a suitable solvent, adding equimolar amounts of 4-methoxycinnamaldehyde, and conducting the reaction under magnetic stirring with appropriate amounts of glacial acetic acid [8]. The reaction system is heated under reflux conditions, then cooled to room temperature for crystallization and product isolation [8].

Characterization data for 4-methoxycinnamaldehyde thiosemicarbazone reveals a molecular formula of C₁₁H₁₃N₃OS [8]. The compound demonstrates specific solubility properties, being soluble in dimethyl sulfoxide and slightly soluble in methanol and ethanol at normal temperatures [8]. Infrared spectroscopy confirms the successful condensation through the appearance of characteristic bands corresponding to the thiosemicarbazone functional groups [8].

The 4-fluorocinnamaldehyde derivative represents another important substitution pattern in thiosemicarbazone chemistry [9] [12]. Synthesis of 4-fluorocinnamaldehyde-based thiosemicarbazones involves condensation of the fluorinated aldehyde with various N4-substituted thiosemicarbazides [9]. The reaction is typically conducted in ethanol at 80°C under reflux conditions, using hydrochloric acid as a catalyst [12]. These derivatives have been synthesized in high to excellent yields ranging from 75-87% [9].

The 4-fluoro substitution pattern significantly influences the biological and chemical properties of the resulting thiosemicarbazones [9]. Structure-activity relationship studies indicate that the electronegativity of substituents affects the inhibition potential of synthesized compounds, with increasing electronegativity generally leading to decreased activity [9]. The fluorine substitution provides unique electronic characteristics that can be exploited for specific applications [12].

Both 4-methoxy and 4-fluoro derivatives demonstrate the versatility of the cinnamaldehyde thiosemicarbazone scaffold for chemical modification . The methoxy group serves as an electron-donating substituent, while the fluoro group acts as an electron-withdrawing substituent, allowing for systematic investigation of electronic effects on compound properties . These substitution patterns have proven valuable for developing structure-activity relationships and optimizing compound properties for specific applications [9] .

Metal Coordination Chemistry (Cu, Ni, Pd, Ru Complexes)

Cinnamaldehyde thiosemicarbazone exhibits versatile coordination chemistry with various transition metals, forming stable complexes through its nitrogen and sulfur donor atoms [15] [16]. The thiosemicarbazone ligand typically coordinates in a bidentate manner, utilizing the azomethine nitrogen and thiocarbonyl sulfur atoms for metal binding [21]. This coordination mode results in five-membered chelate rings that contribute to complex stability [16].

Copper complexes of cinnamaldehyde thiosemicarbazone have been extensively studied and characterized [15] [16]. The synthesis involves reaction of the thiosemicarbazone ligand with copper acetate or copper chloride salts in appropriate stoichiometric ratios [4]. These copper complexes demonstrate enhanced biological activity compared to the free ligand, with some complexes showing up to 60% increased inhibition in antibacterial assays [4]. The copper coordination typically results in square planar or distorted square pyramidal geometries [16].

Nickel complexes exhibit similar coordination behavior with cinnamaldehyde thiosemicarbazone ligands [16] [19]. The synthesis of nickel complexes follows standard procedures involving reaction of nickel chloride hexahydrate with the thiosemicarbazone in 1:2 molar ratios under reflux conditions [37]. These complexes are characterized as binuclear species with the ligand coordinating through nitrogen and sulfur donor atoms [37]. The nickel complexes demonstrate distinct electronic and magnetic properties that differ from their copper analogs [16].

Palladium complexes represent another important class of cinnamaldehyde thiosemicarbazone coordination compounds [17]. The synthesis involves reaction of bis(cyclooctadiene)palladium dichloride with thiosemicarbazone ligands in appropriate ratios [17]. These palladium complexes have shown promising applications in catalysis and biological systems [17]. The coordination geometry typically involves square planar arrangements around the palladium center [5].

Ruthenium arene complexes of cinnamaldehyde-derived thiosemicarbazones have emerged as particularly interesting coordination compounds [18] [20]. The synthesis involves reaction of ruthenium precursors such as ruthenium para-cymene dichloride dimer with thiosemicarbazone ligands [21]. These half-sandwich ruthenium complexes demonstrate remarkable stability and enhanced biological activity [18]. The ruthenium complexes coordinate through the nitrogen and sulfur atoms of the thiosemicarbazone while maintaining the arene ligand [20] [21].

The following table summarizes key coordination data for metal complexes:

| Metal | Complex Type | Coordination Mode | Geometry | Reference |

|---|---|---|---|---|

| Copper | [Cu(L)Cl] | Bidentate N,S | Square planar | [15] [16] |

| Nickel | [Ni(L)₂] | Bidentate N,S | Octahedral | [16] [19] |

| Palladium | [Pd(L)Cl] | Bidentate N,S | Square planar | [17] |

| Ruthenium | [Ru(arene)(L)Cl] | Bidentate N,S | Pseudo-octahedral | [18] [20] |

Purification and Characterization Protocols

The purification of cinnamaldehyde thiosemicarbazone typically involves recrystallization techniques using appropriate solvent systems [26]. The most commonly employed recrystallization method utilizes a methanol-chloroform mixture in a 1:1 ratio, which provides very good to excellent yields of purified product [26]. Alternative recrystallization solvents include ethanol, hot methanol, and aqueous ethanol systems [25].

The initial crude product is obtained by filtration after cooling the reaction mixture to room temperature [3] [26]. The solid precipitate is washed with hot methanol to remove impurities and then dried at room temperature [26]. For compounds requiring further purification, column chromatography can be employed using appropriate eluent systems [29].

Melting point determination serves as a primary characterization method for confirming compound purity and identity [25] [27]. Cinnamaldehyde thiosemicarbazone typically exhibits melting points in the range of 180-200°C with decomposition [27]. The melting point apparatus measurements provide rapid assessment of compound purity and can be compared with literature values for confirmation [30].

Elemental analysis represents a fundamental characterization technique for confirming compound composition [27] [30]. Carbon, hydrogen, nitrogen, and sulfur analysis is performed using automated elemental analyzers, with results compared to calculated theoretical values [27]. The elemental analysis data must fall within acceptable ranges (typically ±0.4%) to confirm compound purity [30].

Infrared spectroscopy provides crucial structural information for thiosemicarbazone characterization [28] [36]. Key diagnostic bands include the azomethine C=N stretch appearing in the range of 1650-1519 cm⁻¹, confirming successful condensation [28]. The thioamide C=S stretch appears between 1296-1221 cm⁻¹, while N-H stretching vibrations are observed in the 3322-3000 cm⁻¹ region [28]. The disappearance of the aldehyde C=O band at 1680 cm⁻¹ confirms complete conversion of starting material [28].

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through both ¹H and ¹³C NMR analysis [24] [36]. In ¹H NMR spectra, the azomethine proton typically appears as a singlet around 8.0-8.5 ppm [36]. The NH protons appear as broad singlets in the range of 9.5-12.0 ppm [36]. ¹³C NMR spectroscopy confirms the presence of the thiocarbonyl carbon around 177 ppm and the azomethine carbon at approximately 145 ppm [36].

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information [23] [24]. Electrospray ionization mass spectrometry (ESI-MS) is commonly employed, with molecular ion peaks appearing as [M+H]⁺ adducts [23]. High-resolution mass spectrometry can provide accurate mass measurements for elemental composition confirmation [20].

The following table summarizes key characterization data:

| Technique | Key Parameters | Typical Values | Reference |

|---|---|---|---|

| Melting Point | Decomposition temperature | 180-200°C | [27] [30] |

| IR Spectroscopy | C=N stretch | 1650-1519 cm⁻¹ | [28] |

| IR Spectroscopy | C=S stretch | 1296-1221 cm⁻¹ | [28] |

| ¹H NMR | Azomethine proton | 8.0-8.5 ppm | [36] |

| ¹³C NMR | Thiocarbonyl carbon | ~177 ppm | [36] |

| ESI-MS | Molecular ion | [M+H]⁺ | [23] |

Ultraviolet-visible spectroscopy provides additional characterization information, particularly for studying electronic transitions and coordination behavior [36]. The thiosemicarbazone chromophore typically exhibits absorption maxima in the 250-350 nm region, with specific wavelengths dependent on substitution patterns [32].